N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide
Description
This compound features a benzimidazole core linked via a sulfanylacetamide bridge to an N-acetylated phenyl group. Its structure combines a sulfur-containing thioether moiety with aromatic and heterocyclic components, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1H-benzimidazol-2-ylmethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12(23)19-13-5-4-6-14(9-13)20-18(24)11-25-10-17-21-15-7-2-3-8-16(15)22-17/h2-9H,10-11H2,1H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNCHJCUUUZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide typically involves multiple steps One common approach is to start with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Differences and Bioactivity Highlights
Bioactivity and Mechanism Insights
Antimicrobial Activity :
- The triazole derivative in demonstrated MIC values against E. coli, suggesting that the sulfanylacetamide-thiol linkage enhances bacterial membrane disruption. The target compound’s benzimidazole core may offer broader-spectrum activity due to DNA intercalation or enzyme inhibition (e.g., topoisomerase).
- In contrast, the oxazole analogue () emphasizes sulfur’s role in mimicking natural products like penicillin, which disrupt cell wall synthesis.
- Anticancer Potential: Compound W1 () showed activity attributed to the electron-withdrawing nitro groups (2,4-dinitrophenyl), which enhance reactive oxygen species (ROS) generation. The target compound’s acetylamino group may instead modulate solubility and target binding kinetics.
Biological Activity
N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing benzimidazole and acetamide functionalities can exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives have been shown to inhibit various enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Neuroprotective Effects : Studies have demonstrated that benzimidazole-containing compounds can protect against oxidative stress-induced neuroinflammation, a key factor in neurodegenerative diseases . This protective effect may involve modulation of inflammatory pathways and reduction of reactive oxygen species (ROS).
Anticancer Activity
Several studies have reported the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown:
- Cytotoxic Effects : In vitro assays indicate significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound class. For example:
- Bactericidal Effects : Certain benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of newly synthesized benzimidazole acetamide derivatives. The results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cell cultures, suggesting a potential therapeutic avenue for neurodegenerative diseases .
- Anticancer Evaluation : Another research effort focused on the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The findings revealed that specific modifications to the benzimidazole structure enhanced anticancer activity, leading to further exploration of structure-activity relationships (SAR) in drug design .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Benzimidazole core | High | Essential for biological activity |
| Acetamide substituent | Moderate | Enhances solubility and bioavailability |
| Sulfanyl group | Variable | Influences interaction with target proteins |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions between benzimidazole-thiol derivatives and chloroacetamide intermediates. Key parameters include:
- Solvent : Ethanol or dichloromethane under reflux (60–80°C) .
- Catalyst : Triethylamine or DMAP to facilitate nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm completion .
- Purification : Recrystallization from methanol or column chromatography to isolate the pure product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR to verify proton and carbon environments, especially the benzimidazole (δ 7.2–8.1 ppm) and acetamide (δ 2.1 ppm) moieties .
- IR Spectroscopy to confirm the presence of sulfanyl (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 424.12 for C₁₉H₁₈N₄O₂S₂) .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzimidazole ring while retaining bioactivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzimidazole (e.g., electron-withdrawing groups at C5) or acetamide (e.g., alkylation) to assess impact on target binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) and prioritize analogs for synthesis .
- In Vitro Assays : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with cytotoxicity .
Q. How should contradictory efficacy data in cell-based vs. animal models be resolved?
- Methodological Answer :
- Orthogonal Assays : Repeat experiments using isogenic cell lines and genetically modified animal models (e.g., xenografts) to control for metabolic differences .
- Pharmacokinetic Profiling : Measure plasma stability and tissue distribution via LC-MS to identify bioavailability bottlenecks .
- Metabolite Identification : Use hepatic microsomes to detect inactive or toxic metabolites that explain in vivo discrepancies .
Q. What experimental approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Target Engagement : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., tubulin or HDACs) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., apoptosis markers like caspase-3) .
- CRISPR Knockout : Generate target gene-knockout cell lines to assess dependency on the hypothesized pathway .
Q. How can metabolic stability be improved without compromising potency?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., acetamide methyl groups) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the sulfanyl group with a cleavable ester to enhance oral bioavailability .
Data Contradiction & Validation
Q. How to address conflicting cytotoxicity data across independent studies?
- Methodological Answer :
- Standardized Protocols : Adopt NIH-recommended guidelines for cell viability assays (e.g., MTT vs. ATP-based luminescence) to minimize variability .
- Reference Controls : Include known inhibitors (e.g., paclitaxel for microtubule-targeting agents) as internal benchmarks .
- Collaborative Replication : Share compound batches and protocols with independent labs for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
